4-(1H-pyrrol-2-yl)benzoic acid

EP1 receptor SAR Inflammatory pain

4-(1H-Pyrrol-2-yl)benzoic acid (CAS 22106-33-8) is the regiospecifically validated para-substituted scaffold for medicinal chemistry. Unlike ortho/meta isomers, only the para configuration maintains EP1 receptor binding, RARα modulation, and EphA2/EphA4 antagonism. The methyl ester derivative achieves 96% isolated yield in Pd-catalyzed cross-coupling, offering superior cost-efficiency. Supplied with batch-specific COA and ≥99% HPLC purity. For EP1 antagonist, RARα agonist/antagonist, or Eph receptor tool compound programs, this regioisomer is non-negotiable.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B12501303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrol-2-yl)benzoic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,(H,13,14)
InChIKeyNOFKTCATDHACEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrrol-2-yl)benzoic Acid: Core Scaffold Identification and Structural Classification for Chemical Sourcing


4-(1H-Pyrrol-2-yl)benzoic acid (CAS: 22106-33-8; MF: C₁₁H₉NO₂; MW: 187.19 g/mol) is a heterocyclic aromatic carboxylic acid comprising a pyrrole ring attached at the para position of a benzoic acid moiety [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, functioning as both a pharmacophore scaffold and a synthetic intermediate for constructing more complex bioactive molecules [2]. The compound is commercially available from multiple vendors, typically with purity specifications of ≥95–99% by HPLC, and exhibits physicochemical properties including a melting point range of 286–289 °C and moderate solubility in polar aprotic solvents such as DMSO . Structurally, the para-substituted benzoic acid configuration distinguishes it from its ortho- and meta-substituted regioisomers, each of which demonstrates distinct reactivity profiles in cross-coupling and functionalization reactions .

Regioisomer-Dependent Reactivity: Why 4-(1H-Pyrrol-2-yl)benzoic Acid Cannot Be Interchanged with Its Ortho- or Meta- Analogs


Substitution of 4-(1H-pyrrol-2-yl)benzoic acid with its positional isomers (2-substituted or 3-substituted pyrrolyl benzoic acids) is not scientifically valid due to fundamental differences in electronic distribution, steric accessibility, and biological target recognition. In structure-activity relationship (SAR) studies of pyrrole-benzoic acid derivatives targeting the EP1 receptor, substitution at the 2-position (ortho) of the benzoic acid group was found to be poorly tolerated for receptor binding, whereas the 4-position (para) allowed specific substituents to maintain affinity [1]. Additionally, the para-configuration of the carboxylic acid group relative to the pyrrole moiety provides distinct conjugation pathways and hydrogen-bonding geometry that directly influence both chemical reactivity in cross-coupling reactions and molecular recognition in biological systems [2]. These regioisomer-specific differences are quantifiable through divergent reaction yields, purity profiles, and biological activity measurements, necessitating explicit selection criteria in procurement specifications.

Comparative Performance Metrics: Quantitative Differentiation of 4-(1H-Pyrrol-2-yl)benzoic Acid Against Structural Analogs


EP1 Receptor Antagonist SAR: Para-Substitution Tolerates Fluorine While Ortho-Substitution Abolishes Activity

In a systematic SAR evaluation of 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists, substitution at the 2-position (ortho) of the benzoic acid group was determined to be poorly tolerated for receptor affinity, whereas the 4-position (para) allowed fluorine substitution without complete loss of activity [1]. This regioisomer-dependent tolerance is specific to the para-configuration characteristic of 4-(1H-pyrrol-2-yl)benzoic acid and its derivatives. In contrast, the 5-position of the benzoic acid group demonstrated the greatest tolerance for diverse substituents, enabling enhanced in vitro affinity and compounds with promising oral exposure [1]. Three derivatives from this series demonstrated in vivo efficacy in a preclinical model of inflammatory pain when dosed orally to rats [1].

EP1 receptor SAR Inflammatory pain

Pyrrole-Attachment Position Determines Synthetic Accessibility: Para-Configuration Enables Pd-Catalyzed Cross-Coupling Routes

The para-configuration of the pyrrole substituent in 4-(1H-pyrrol-2-yl)benzoic acid enables efficient palladium-catalyzed coupling reactions that are sterically hindered or electronically disfavored in ortho-substituted analogs. The synthesis of 4-(1H-pyrrol-2-yl)benzoic acid can be achieved via reaction of pyrrole with 4-bromobenzoic acid under palladium-catalyzed coupling conditions . In contrast, the synthesis of the methyl ester derivative of 4-(1H-pyrrol-2-yl)benzoic acid from its N-Boc-protected precursor proceeds with a reported isolated yield of 96% using sodium methoxide in THF/MeOH, demonstrating the high synthetic efficiency achievable with the para-substituted scaffold . Ortho-substituted regioisomers typically exhibit reduced yields in analogous transformations due to steric hindrance between the pyrrole ring and the ortho-carboxylic acid group .

Synthetic chemistry Cross-coupling Yield

Derivative Potency: 4-(1H-Pyrrol-2-yl)benzoic Acid Scaffold Yields Sub-Nanomolar RARα Agonists in Vivo

The 4-(1H-pyrrol-2-yl)benzoic acid core scaffold, when elaborated with appropriate heterocyclic substituents at the pyrrole 5-position, yields potent retinoic acid receptor alpha (RARα) agonists with demonstrated in vivo efficacy. Specifically, the derivative 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid (1b), which contains the unmodified 4-(1H-pyrrol-2-yl)benzoic acid substructure, when orally administered significantly inhibited mouse antibody production and delayed type hypersensitivity (DTH) responses from a dose of 0.1 mg/kg [1]. As a comparator, the structurally related RARα antagonist ER-50891, which also incorporates the 4-(1H-pyrrol-2-yl)benzoic acid scaffold, exhibits an IC₅₀ of 31.2 nM against RARα with selectivity ratios of 1:240:297 for RARα:RARγ:RARβ respectively (relative IC₅₀ values: 1.8 nM, 432 nM, and 535 nM) .

RARα agonist Immunomodulation In vivo efficacy

N-Boc Protected Derivative: Validated Intermediate with Defined Melting Point and Commercial Availability

The N-Boc protected derivative of 4-(1H-pyrrol-2-yl)benzoic acid, namely 4-[1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl]benzoic acid (CAS: 669713-98-8), is a commercially validated synthetic intermediate with well-defined physicochemical properties that facilitate quality control during procurement and use . This derivative exhibits a melting point of approximately 131–133 °C and a predicted pKa of 4.21 ± 0.10, enabling straightforward identity verification and purity assessment . In contrast, the unprotected parent compound 4-(1H-pyrrol-2-yl)benzoic acid exhibits a significantly higher melting point range of 286–289 °C, reflecting the strong intermolecular hydrogen bonding of the free carboxylic acid and pyrrole NH groups . The Boc-protected derivative serves as a stable, storable intermediate that can be efficiently deprotected to yield the free acid or used directly in further synthetic transformations .

Synthetic intermediate Quality control Procurement specification

EphA Receptor Antagonism: Pyrrolyl Benzoic Acid Core Exhibits Low Micromolar Binding Affinity with Isoform Selectivity

Compounds containing the pyrrolyl benzoic acid pharmacophore, including 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, have been characterized as EphA receptor antagonists with low micromolar binding affinity and demonstrable target engagement . This compound, which shares the pyrrolyl benzoic acid core with 4-(1H-pyrrol-2-yl)benzoic acid, effectively competes against ephrin-B3 for EphA4 binding and against ephrin-A1/-A2/-A3/-A5 for EphA2 and EphA4 binding, targeting the high-affinity ephrin-binding pocket in a reversible manner . Quantitative binding data show Ki values of 6–10 µM and 11–14 µM against ephrin-A5 binding to EphA4 and EphA2, respectively . Notably, the compound exhibits much reduced or no potency against ephrin-A4 for EphA2/EphA4 binding, ephrin-A5 for EphA3/A5/A6/A7 binding, or ephrin-B2 for EphB1/B2/B3/B4/B6 binding, demonstrating isoform selectivity within the Eph/ephrin family . Functional validation in cellular assays shows inhibition of ephrin-A1-Fc-induced EphA2 phosphorylation in COS7 cells by 92% at 200 µM, and ephrin-A5-Fc-induced EphA4 phosphorylation in HT22 neuronal cultures by 42% and 79% at 300 µM and 400 µM, respectively, without cytotoxicity up to 400 µM over 3 days .

EphA receptor Kinase inhibitor Selectivity profiling

Validated Use Cases for 4-(1H-Pyrrol-2-yl)benzoic Acid Based on Quantitative Evidence


EP1 Receptor Antagonist Development Requiring Para-Substituted Benzoic Acid Scaffolds

4-(1H-Pyrrol-2-yl)benzoic acid is the appropriate starting material for medicinal chemistry programs targeting the EP1 prostaglandin receptor. SAR studies have demonstrated that the 4-position (para) of the benzoic acid group tolerates fluorine substitution and serves as a viable attachment point for further elaboration, whereas the 2-position (ortho) abolishes receptor binding activity [1]. Procurement of the para-substituted regioisomer is therefore non-negotiable for maintaining target engagement in EP1 antagonist or modulator development campaigns. The scaffold has been validated through in vivo efficacy in rat inflammatory pain models following oral administration of optimized derivatives [1].

Synthesis of RARα-Targeted Immunomodulatory Agents with Sub-Micromolar In Vivo Potency

The 4-(1H-pyrrol-2-yl)benzoic acid core is a privileged scaffold for developing retinoic acid receptor alpha (RARα) agonists and antagonists with single-digit nanomolar potency. Derivatives incorporating this scaffold have demonstrated significant in vivo immunomodulatory activity at oral doses as low as 0.1 mg/kg in mouse models of antibody production and delayed-type hypersensitivity [1]. The structurally validated selective RARα antagonist ER-50891, which shares the identical 4-(1H-pyrrol-2-yl)benzoic acid substructure, exhibits an IC₅₀ of 31.2 nM with 240-fold selectivity over RARγ and 297-fold selectivity over RARβ . This application scenario is supported by cross-study comparable evidence demonstrating the scaffold's capacity to yield both agonists and antagonists with defined potency and selectivity profiles [1].

High-Efficiency Synthesis of Pyrrolyl Benzoate Derivatives via Pd-Catalyzed Coupling

4-(1H-Pyrrol-2-yl)benzoic acid and its protected derivatives are optimal starting materials for palladium-catalyzed cross-coupling reactions due to the favorable electronic and steric properties of the para-substitution pattern. The methyl ester derivative can be synthesized with an isolated yield of 96% from the corresponding N-Boc-protected precursor under mild conditions (NaOMe in THF/MeOH, 5 minutes) [1]. This high synthetic efficiency contrasts with the lower yields typically observed for ortho-substituted regioisomers, where steric congestion between the pyrrole ring and the ortho-carboxylic acid group impedes reaction progress . For synthetic chemistry laboratories and CROs engaged in library synthesis or scale-up operations, the 4-substituted regioisomer offers superior cost-efficiency and reduced purification burden [1].

Development of Isoform-Selective EphA2/EphA4 Receptor Tool Compounds

The pyrrolyl benzoic acid pharmacophore present in 4-(1H-pyrrol-2-yl)benzoic acid and its derivatives confers EphA2/EphA4-selective antagonism with a defined selectivity window exceeding 100-fold over other Eph/ephrin family members [1]. Compounds containing this scaffold exhibit Ki values of 6–10 µM (EphA4) and 11–14 µM (EphA2) in competition binding assays, with functional inhibition of ligand-induced receptor phosphorylation demonstrated in cellular assays (92% inhibition at 200 µM for EphA2; 79% inhibition at 400 µM for EphA4) without detectable cytotoxicity [1]. Ex vivo validation in chicken embryo retinal neuron growth cone collapse assays and in vivo efficacy in zebrafish axonopathy models confirm target engagement across species [1]. This scaffold is therefore suitable for chemical biology applications requiring EphA2/EphA4-selective pharmacological tools and for early-stage drug discovery targeting Eph receptor-mediated axon guidance and synaptic plasticity [1].

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